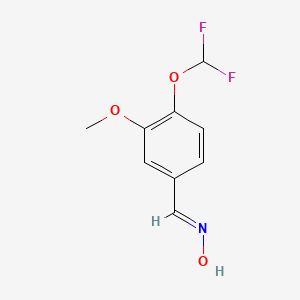

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

Description

BenchChem offers high-quality 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAYHQANBMXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244410 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733796-08-2 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733796-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime, a fluorinated aromatic aldoxime of interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's key physicochemical properties, including its molecular weight. A comprehensive, field-proven protocol for its synthesis from commercially available precursors is presented, with a focus on the causal reasoning behind experimental choices. Furthermore, this guide outlines a systematic workflow for the structural characterization and purity assessment of the synthesized compound, employing modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is an organic compound featuring a difluoromethoxy group, a methoxy group, and an oxime functional group attached to a benzene ring. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, is a widely employed strategy in drug discovery to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Oximes themselves are versatile functional groups that can serve as synthetic intermediates, ligands for metal ions, or possess intrinsic biological activity.[1] This guide provides a detailed overview of the essential technical information required for the effective synthesis and characterization of this compound.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₂NO₃ | [2] |

| Molecular Weight | 217.17 g/mol | [2] |

| CAS Number | 733796-08-2 | [2] |

| Appearance | Expected to be a solid | [3] |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, methanol, and ethyl acetate. | [3][4] |

Synthesis Workflow

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a two-step process commencing with the synthesis of the precursor aldehyde, followed by its conversion to the corresponding oxime.

Synthesis of the Precursor: 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The synthesis of the aldehyde precursor can be achieved starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) through a difluoromethylation reaction.

Reaction Scheme:

Caption: Synthesis of the precursor aldehyde from vanillin.

Experimental Protocol:

A robust method for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves the reaction of vanillin with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add a base, such as sodium carbonate, to the solution. Subsequently, add sodium chlorodifluoroacetate. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, rendering it nucleophilic for the subsequent reaction.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(Difluoromethoxy)-3-methoxybenzaldehyde.[5]

Oximation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The conversion of the aldehyde to the oxime is a condensation reaction with hydroxylamine.

Reaction Scheme:

Caption: Oximation of the precursor aldehyde.

Experimental Protocol:

A common and efficient method for the synthesis of aldoximes involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a mild base.[3][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve 4-(Difluoromethoxy)-3-methoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride to the solution, followed by a mild base like sodium carbonate or sodium acetate. The base is necessary to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the product can often be isolated by precipitation upon the addition of water.[9] The solid product is then collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime.[9]

Structural Characterization and Purity Assessment

The identity and purity of the synthesized 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime must be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

-

O-H stretch: A broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group of the oxime.[4][10][11]

-

C=N stretch: A characteristic absorption band for the carbon-nitrogen double bond of the oxime should appear around 1665 cm⁻¹.[4][10][11]

-

N-O stretch: An absorption band for the nitrogen-oxygen single bond is typically observed around 945 cm⁻¹.[4][10][11]

-

C-F stretch: Strong absorption bands corresponding to the C-F bonds of the difluoromethoxy group are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methoxy protons, the proton of the C=N-OH group, and the proton of the difluoromethoxy group (which will appear as a triplet due to coupling with the two fluorine atoms). The chemical shift of the proton attached to the oxime carbon can help in determining the E/Z isomeric ratio.

-

¹³C NMR: The spectrum will show signals for all the unique carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: This will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethoxy group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be observed, confirming the molecular weight.[12]

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide has provided a comprehensive overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime, including its molecular weight and other key properties. Detailed, scientifically-grounded protocols for its synthesis and characterization have been presented to aid researchers in its preparation and analysis. The methodologies described are based on established chemical principles and are designed to be both reliable and reproducible. This document serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

References

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

- Lad, U. P., et al. (n.d.).

-

Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]

- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

- Griffiths, W. J., et al. (2000). Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes. Journal of the American Society for Mass Spectrometry, 11(7), 587-597.

-

ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. Retrieved from [Link]

-

PubMed. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Retrieved from [Link]

-

PMC. (n.d.). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Retrieved from [Link]

-

ACS Publications. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. Retrieved from [Link]

- Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. Retrieved from [Link]

-

ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]

- European Patent Office. (2002, June 24). Purification method of cyclohexanone-oxime - EP 1270548 A1.

-

PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Semantic Scholar. (n.d.). Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Aldoximes enable proton-relayed NMR hyperpolarisation. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 4-Difluoromethoxy-3-methoxy-benzaldehyde oxime | CAS 733796-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 7. yccskarad.com [yccskarad.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. byjus.com [byjus.com]

- 11. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 12. Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of its precursor, 4-(difluoromethoxy)-3-methoxybenzaldehyde, from readily available vanillin, with a focus on a practical and scalable method using sodium 2-chloro-2,2-difluoroacetate. The subsequent oximation of the aldehyde is also described in detail. This guide is intended to serve as a practical resource for researchers and scientists, offering not only step-by-step protocols but also insights into the underlying reaction mechanisms and the rationale behind key experimental choices.

Introduction

Fluorinated organic molecules play a crucial role in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group (-OCHF₂) is a particularly interesting moiety, as it can act as a bioisostere for a hydroxyl or methoxy group, while offering improved metabolic stability. 4-(Difluoromethoxy)-3-methoxybenzaldehyde and its corresponding oxime are important intermediates in the synthesis of a variety of pharmacologically active compounds. This guide provides a detailed and practical approach to the synthesis of these valuable precursors.

Part 1: Synthesis of the Precursor Aldehyde: 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde is most commonly achieved by the difluoromethylation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde). Two primary methods are presented here, with a focus on the more laboratory-friendly approach using sodium 2-chloro-2,2-difluoroacetate.

Method 1: Difluoromethylation using Sodium 2-chloro-2,2-difluoroacetate

This method is generally preferred for laboratory-scale synthesis due to the use of a stable, solid reagent as the difluorocarbene precursor.

Reaction Scheme:

Synthetic Pathway for 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Mechanism:

The reaction proceeds through the in situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate. The phenoxide, formed by the deprotonation of vanillin by a base (e.g., cesium carbonate), then acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation yields the desired difluoromethyl ether.[1]

Detailed Experimental Protocol:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (2.0 g, 0.013 mol) in a mixture of DMF (14 mL) and water (14 mL) in a round-bottom flask, add sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol) and cesium carbonate (72 mg, 0.018 mol).[1]

-

Heat the reaction mixture to 100°C and stir for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (2 x 25 mL).

-

Wash the combined organic layers with water (2 x 25 mL) and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil.[1]

Causality Behind Experimental Choices:

-

Solvent: A mixture of DMF and water is used to ensure the solubility of both the organic substrate and the inorganic reagents.

-

Base: Cesium carbonate is a mild base that is effective in deprotonating the phenolic hydroxyl group of vanillin to form the reactive phenoxide.

-

Temperature: Heating to 100°C is necessary to induce the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate to generate difluorocarbene.

Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| Vanillin | C₈H₈O₃ | 152.15 | 2.0 g | - |

| Sodium 2-chloro-2,2-difluoroacetate | C₂ClF₂NaO₂ | 152.46 | 4.8 g | - |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | C₉H₈F₂O₃ | 202.15 | 2.41 g | 91 |

Method 2: Difluoromethylation using Monochlorodifluoromethane Gas

This industrial-scale method involves the use of a gaseous reagent and requires specialized equipment.

Reaction Scheme:

Alternative Synthesis of the Precursor Aldehyde.

Detailed Experimental Protocol:

-

To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[1]

-

Heat the reaction system to 90°C with continuous stirring for 2 hours.[1]

-

Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by TLC until the vanillin is completely consumed.[1]

-

Upon completion, stop heating and cool the reaction system to room temperature.

-

Quench the reaction by adding water (450 mL) and extract the mixture with dichloromethane.[1]

-

Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine, then dry over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil.[1]

Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| Vanillin | C₈H₈O₃ | 152.15 | 30.0 g | - |

| Sodium Hydroxide | NaOH | 40.00 | 13.0 g | - |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | C₉H₈F₂O₃ | 202.15 | 31.9 g | 80 |

Part 2: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime

The conversion of the aldehyde to the oxime is a straightforward condensation reaction with hydroxylamine.

Reaction Scheme:

Oximation of the Precursor Aldehyde.

Mechanism:

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a mild base to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the reaction. The optimal pH for oxime formation is generally between 4 and 6.

Detailed Experimental Protocol:

-

Dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.0 g, 4.95 mmol) in ethanol (20 mL) in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.41 g, 5.94 mmol) and sodium carbonate (0.63 g, 5.94 mmol) in water (10 mL).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, add water (30 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: This is a stable and commercially available source of hydroxylamine.

-

Base: Sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards product formation.

-

Solvent: A mixture of ethanol and water is often used to dissolve both the organic aldehyde and the inorganic hydroxylamine salt.

Characterization Data:

-

¹H NMR of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: (250 MHz, CDCl₃): δ 9.74 (s, 1H, CHO), 7.31 (d, J=1.7 Hz, 1H, Ar-H), 7.27 (dd, J=8.0, 1.7 Hz, 1H, Ar-H), 7.11 (d, J=8.0 Hz, 1H, Ar-H), 6.49 (t, J=74.0 Hz, 1H, OCHF₂), 3.76 (s, 3H, OCH₃).[1]

-

Expected ¹H NMR of 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime: The aldehyde proton signal at ~9.74 ppm will be replaced by a new signal for the oxime proton (-CH=NOH), typically in the range of 8.0-8.5 ppm. The aromatic and methoxy protons will show similar chemical shifts and coupling patterns to the precursor aldehyde. The difluoromethoxy proton will remain a triplet around 6.5 ppm.

-

Expected IR: The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) will disappear and be replaced by a C=N stretching vibration (around 1640-1690 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) for the oxime.

Part 3: Safety and Handling

General Laboratory Safety:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.

-

Perform all reactions in a well-ventilated fume hood.

-

Be familiar with the location and operation of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

Reagent-Specific Safety:

-

Sodium 2-chloro-2,2-difluoroacetate: This compound is a skin and eye irritant. Avoid inhalation of dust. Handle in a well-ventilated area and wear appropriate PPE.[2][3][4][5][6]

-

Hydroxylamine Hydrochloride: This substance is toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. Handle with extreme care, using appropriate PPE, and avoid creating dust.[7][8][9][10][11]

-

Monochlorodifluoromethane: This is a compressed gas. Contact with the liquid can cause frostbite. Overexposure to vapors can cause dizziness and suffocation. Handle only in a well-ventilated area with appropriate pressure-rated equipment.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime, a key intermediate for the development of novel therapeutics. By understanding the underlying chemistry and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and efficiently produce this valuable compound for their research and development endeavors.

References

-

Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. (2023, April 4). Autech Industry. [Link]

-

Hydroxylamine hydrochloride. Safety data sheet. (2025, March 17). Ing. Petr Švec - PENTA s.r.o. [Link]

-

Sodium chlorodifluoroacetate. Grokipedia. [Link]

-

Chlorodifluoroacetic acid sodium salt. Safety Data Sheet. (2019, August 26). Chemos GmbH & Co. KG. [Link]

-

What is the most popular procedure to synthesize oximes? (2015, April 30). ResearchGate. [Link]

-

Betting, J., Lefferts, L., & Faria Albanese, J. (2025). Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction. Chemical Communications. [Link]

-

Oximes. (2014, January 24). Sciencemadness Discussion Board. [Link]

-

Benzaldehyde oxime. In Wikipedia. [Link]

-

Formation of an Oxime from an Aldehyde. (2015, May 25). [Video]. YouTube. [Link]

-

Oxime. In Wikipedia. [Link]

-

Wu, J., et al. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 12(8), 1657-1663. [Link]

-

How is the equation between benzaldehyde and hydroxylamine determined? (2016, July 20). Quora. [Link]

-

Le, C. M., et al. (2021). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Journal of the American Chemical Society, 143(39), 16031-16039. [Link]

-

Experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄ system under different reaction conditions. ResearchGate. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Das, B., et al. (2013). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. RSC Advances, 3(44), 21535-21539. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2018). Borneo Journal of Resource Science and Technology, 8(1), 47-53. [Link]

-

Collins, R. C., et al. (2019). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

-

bmse010130 4-methoxy Benzaldehyde at BMRB. [Link]

Sources

- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemos.de [chemos.de]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. actylislab.com [actylislab.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. pentachemicals.eu [pentachemicals.eu]

Technical Guide: Solubility Profile & Process Chemistry of 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime

[1]

Part 1: Executive Summary

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (CAS: 733796-08-2 ) is a specialized fluorinated building block used in the synthesis of bioactive small molecules, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors and proteomic probes.[1][] Structurally, it serves as a lipophilic, electron-rich intermediate that can be further functionalized into nitriles, amines, or isoxazoles.[1]

This guide addresses a critical gap in public literature: the specific solubility profile of this oxime. While the precursor aldehyde is well-documented, the oxime intermediate requires precise solvent handling to prevent oiling out during purification.[1] This document provides a theoretical solubility landscape, a self-validating experimental protocol for determination, and process-relevant purification strategies.

Part 2: Physicochemical Profile[1][3]

Understanding the molecular architecture is the first step to predicting solubility behavior.[1] The presence of the difluoromethoxy (-OCF₂H) group significantly increases lipophilicity compared to non-fluorinated analogs.[1]

Molecular Identity[1][4]

-

IUPAC Name: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime[1][]

-

Molecular Formula: C₉H₉F₂NO₃[1][][][]

-

Physical State: Solid (typically off-white to pale yellow)[1]

Structural Analysis & Solubility Implications

The molecule contains three distinct regions affecting its solvation:

-

Difluoromethoxy Group: Highly lipophilic; reduces water solubility.[1]

-

Methoxy Group: Weak hydrogen bond acceptor; moderate contribution to polarity.[1]

-

Oxime Moiety (-CH=N-OH): Amphoteric.[1] It acts as both a hydrogen bond donor and acceptor.[1] It introduces pH-dependent solubility (pKa ~11-12), allowing deprotonation in strong base.[1]

Estimated Physicochemical Parameters:

Part 3: Solubility Landscape

The following data represents a predicted solubility matrix based on the compound's functional group interactions and standard process chemistry behavior for benzaldehyde oximes.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvent | Predicted Solubility | Process Utility |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Reaction media; stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Recrystallization (primary solvent).[1] |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction; chromatography loading.[1] |

| Esters | Ethyl Acetate | Moderate (10–30 mg/mL) | Extraction; recrystallization.[1] |

| Ethers | THF, MTBE | Moderate | Reaction solvent.[1] |

| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | Anti-solvent; wash capability.[1] |

| Aqueous Base | 1M NaOH | Moderate/High | Dissolution via oximate formation.[1] |

| Alkanes | Hexane, Heptane | Insoluble | Anti-solvent for precipitation.[1] |

The "Oiling Out" Risk

Oximes with this lipophilicity profile are prone to "oiling out" (forming a second liquid phase rather than crystallizing) during cooling crystallizations, particularly if the cooling rate is too fast or the impurity profile is high.[1]

-

Mitigation: Use a seeded cooling ramp or a binary solvent system (e.g., Ethanol/Water) where the oxime is soluble in the hot mixture but crystallizes upon slow addition of the aqueous anti-solvent.[1]

Part 4: Experimental Protocols

As specific quantitative curves are proprietary, you must generate your own data to validate process conditions. Use this self-validating protocol.

Protocol: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Determine the exact saturation point in a candidate solvent at a specific temperature (e.g., 25°C).[1]

Reagents:

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filter (PTFE for organics)[1]

Methodology:

-

Preparation: Add excess solid (~100 mg) to a glass vial containing 1.0 mL of solvent.

-

Equilibration: Agitate (shake or stir) at the target temperature for 24 hours. Ensure solid remains visible (saturation).[1]

-

Filtration: Filter the supernatant through a pre-heated 0.45 µm filter into a tared vessel.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[1]

-

Calculation:

Workflow Visualization

The following diagram outlines the decision logic for selecting a purification solvent based on solubility screening.

Caption: Logic flow for categorizing solvents based on solubility behavior to optimize reaction and purification steps.

Part 5: Process Application & Synthesis Context[1][2]

The solubility of the oxime dictates the efficiency of its synthesis from the aldehyde precursor.

Synthesis Pathway

The standard route involves the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride .[1]

-

Reaction Solvent: Ethanol or Methanol is preferred.[1] The aldehyde dissolves; the hydroxylamine is soluble.[1]

-

Base: Sodium Acetate or Pyridine (to neutralize HCl).[1]

-

Isolation: Upon completion, the alcohol is evaporated.[8] The residue is partitioned between Ethyl Acetate (solubilizes the oxime) and Water (removes salts).[1]

Purification Strategy (Recrystallization)

To achieve >98% purity required for pharmaceutical intermediates:

-

Dissolution: Dissolve crude oxime in minimum hot Ethanol (60-70°C).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Nucleation: Cool slowly to 25°C. If no crystals form (supersaturation), seed with pure crystal.

-

Anti-Solvent: Dropwise addition of Water (or Hexane if using EtOAc) until turbidity persists.[1]

-

Aging: Stir for 2-4 hours at 0-5°C to maximize yield.

-

Filtration: Collect solids and wash with cold Ethanol/Water (1:3 ratio).

Process Flow Diagram

Caption: Standard process workflow for the synthesis and purification of the oxime intermediate.

References

-

Santa Cruz Biotechnology. 4-Difluoromethoxy-3-methoxy-benzaldehyde oxime (CAS 733796-08-2).[1][][][] Retrieved from [1]

-

ChemicalBook. 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Aldehyde Precursor Data). Retrieved from [1]

-

CymitQuimica. Product Data Sheet: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime.[1][][][] Retrieved from

-

PubChem. Compound Summary: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (Structural Analog).[1][9] Retrieved from [1]

Sources

- 1. 3-Methoxy-benzaldehyde oxime | C8H9NO2 | CID 9601243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime [cymitquimica.com]

- 6. EnamineStore [enaminestore.com]

- 7. chem960.com [chem960.com]

- 8. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime spectral data (NMR, IR, MS)

This technical guide details the characterization, synthesis, and spectral analysis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime , a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and other bioactive fluorinated heterocycles.

Executive Summary & Compound Identity

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a fluorinated building block used primarily in medicinal chemistry to introduce the lipophilic difluoromethoxy moiety. It serves as the direct precursor to 4-(difluoromethoxy)-3-methoxybenzonitrile (via dehydration) or corresponding benzylamines (via reduction).

The presence of the difluoromethoxy group (

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime |

| CAS Number | 733796-08-2 |

| Molecular Formula | |

| Molecular Weight | 217.17 g/mol |

| Precursor CAS | 162401-70-9 (Aldehyde) |

| Key Functional Groups | Oxime ( |

Synthesis Pathway & Mechanism

The synthesis follows a two-stage protocol:

-

Difluoromethylation: Alkylation of vanillin using chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.

-

Oximation: Condensation of the resulting aldehyde with hydroxylamine hydrochloride.

Reaction Workflow (Graphviz)

Caption: Step-wise synthesis from Vanillin to the Target Oxime via the aldehyde intermediate.

Spectral Characterization Data

The following data distinguishes the target oxime from its aldehyde precursor. The disappearance of the carbonyl signal and the appearance of the oxime methine proton are the primary diagnostic indicators.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

1H NMR (Proton)

| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 11.20 - 11.50 | Broad Singlet | 1H | - | Exchangeable proton; shift varies with concentration/solvent. | |

| 8.05 - 8.15 | Singlet | 1H | - | Diagnostic: Replaces aldehyde | |

| 7.30 - 7.35 | Doublet | 1H | Meta-coupling to C6; slightly shielded vs aldehyde. | ||

| 7.10 - 7.15 | dd | 1H | Ortho/Meta coupling. | ||

| 7.05 - 7.10 | Doublet | 1H | Ortho-coupling. | ||

| 6.50 - 6.90 | Triplet | 1H | Signature: Large geminal H-F coupling confirms difluoromethoxy group integrity. | ||

| 3.85 - 3.90 | Singlet | 3H | - | Methoxy group characteristic singlet. |

13C NMR (Carbon)[1]

-

Oxime Carbon (

): ~147-149 ppm (Upfield from Aldehyde -

Difluoromethoxy Carbon (

): ~116 ppm (Triplet, -

Aromatic Carbons: ~110-150 ppm range.

B. Infrared (IR) Spectroscopy

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| 3200 - 3400 | Broad, Medium | Hydrogen-bonded hydroxyl stretch. | |

| 1640 - 1650 | Medium/Weak | Confirms oxime formation; distinct from | |

| 1050 - 1200 | Strong | Multiple bands due to | |

| Absent | - | Critical Purity Check: Absence of band at ~1690 |

C. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (

): 217. -

Base Peak: Often

167 ( -

Isotope Pattern: Normal C/H/N/O ratios; F has no isotopes.

Experimental Protocol

This protocol describes the conversion of the aldehyde intermediate to the oxime.

Materials

-

Precursor: 4-(Difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq).

-

Reagent: Hydroxylamine hydrochloride (

) (1.2 eq). -

Base: Sodium Acetate (

) or Pyridine (1.5 eq). -

Solvent: Ethanol/Water (9:1 v/v).

Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (e.g., 2.02 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add a solution of Hydroxylamine hydrochloride (0.83 g, 12 mmol) and Sodium Acetate (1.23 g, 15 mmol) in Water (5 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours.-

Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Work-up:

-

Evaporate the ethanol under reduced pressure.

-

Add water (30 mL) to the residue and extract with Ethyl Acetate (

). -

Wash the organic layer with brine, dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate. The crude solid can be recrystallized from Ethanol/Hexane to yield white to off-white crystals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2060880, 4-(Difluoromethoxy)-3-methoxybenzonitrile (Related Derivative). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Difluoromethylation of Phenols. (Analogous protocols for precursor synthesis). Retrieved from [Link]

Sources

commercial availability of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime: Commercial Availability, Synthesis, and Applications for Drug Discovery

Executive Summary

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (CAS No. 733796-08-2), a key building block featuring this important functional group. We will explore its commercial availability, detail robust synthetic protocols, discuss its applications in drug development, and provide essential safety and handling information for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a specialized organic compound distinguished by the presence of a difluoromethoxy group on a vanillin-derived scaffold. This unique structural feature makes it a valuable intermediate for introducing the -OCF₂H moiety into more complex molecules.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: (E)-4-(difluoromethoxy)-3-methoxybenzaldehyde oxime

-

Molecular Formula: C₉H₉F₂NO₃[1]

-

Appearance: Solid[2]

The Difluoromethoxy Group: A Medicinal Chemistry Power Tool

The -OCF₂H group is not merely a fluorinated analog of the common methoxy group; its distinct electronic properties offer significant advantages in drug design. It is considered a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[3] Its strategic use can lead to:

-

Enhanced Metabolic Stability: Replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby increasing a drug's in vivo half-life.[3]

-

Modulated Lipophilicity: The -OCF₂H group offers a nuanced, intermediate lipophilicity compared to the more hydrophilic methoxy group or the more lipophilic trifluoromethoxy group, providing chemists with a tool for fine-tuning a molecule's solubility and permeability.[3]

-

Hydrogen Bonding Capability: The hydrogen atom on the difluoromethoxy group can act as a weak hydrogen bond donor, introducing new potential interactions with biological targets.

Synthesis and Characterization

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is achieved via a two-step process, beginning with the difluoromethylation of a vanillin precursor followed by oximation.

Synthetic Workflow

The overall transformation involves the conversion of the phenolic hydroxyl group of vanillin into a difluoromethoxy group, followed by the reaction of the aldehyde functional group with hydroxylamine to yield the target oxime.

Caption: Two-step synthesis of the target oxime from vanillin.

Experimental Protocols

Step 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 162401-70-9)

This protocol is adapted from established literature procedures for the difluoromethylation of phenols.[4]

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin, 1 equivalent) in a mixture of DMF and water (1:1 v/v), add sodium 2-chloro-2,2-difluoroacetate (2.4 equivalents) and cesium carbonate (0.14 equivalents).

-

Heat the reaction mixture to 100°C and stir for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (2x).

-

Wash the combined organic layers with water (2x) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to yield the pure aldehyde as an oil.

Step 2: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime

This is a standard oximation procedure.

-

Dissolve the 4-(Difluoromethoxy)-3-methoxybenzaldehyde (1 equivalent) from Step 1 in ethanol or a similar suitable solvent.

-

Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1-1.5 equivalents) and a base such as sodium acetate or pyridine (~1.1-1.5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Once the reaction is complete, the product can often be isolated by pouring the reaction mixture into cold water, which typically causes the oxime to precipitate.

-

Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Characterization

While a full dataset for the final oxime is not publicly available, characterization would rely on standard spectroscopic methods.

-

¹H NMR: Expect the disappearance of the characteristic aldehyde proton singlet (around 9.7 ppm)[4] and the appearance of a new singlet for the oxime proton (-CH =NOH), typically between 7.5 and 8.5 ppm, as well as a broad singlet for the hydroxyl proton (-NOH ). The difluoromethoxy group's proton will appear as a triplet around 6.5 ppm with a characteristic large J-coupling to the fluorine atoms (JHF ≈ 74 Hz).[4]

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed.

-

IR Spectroscopy: The spectrum will show the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640-1690 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (217.17 g/mol ) should be observed.

Commercial Availability

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is available from several chemical suppliers specializing in research chemicals and building blocks. It is typically intended for research and development purposes only.[1][2]

| Supplier | Catalog Number | Purity | Pack Size(s) |

| Santa Cruz Biotechnology, Inc. | sc-340801 | Not Specified | Inquire |

| Apollo Scientific (via CymitQuimica) | 54-PC450199 | ≥95% | 1g, 5g |

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information.

Applications in Research and Drug Development

The primary value of this compound lies in its use as a synthetic intermediate and building block. Its structure is closely related to key intermediates used in the synthesis of approved pharmaceuticals.

Intermediate for Phosphodiesterase-4 (PDE4) Inhibitors

The structurally related compound, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, is a crucial intermediate in the synthesis of Roflumilast .[5] Roflumilast is a selective PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[5] The presence of the difluoromethoxy group in Roflumilast is critical for its efficacy and pharmacokinetic profile. This established use underscores the industrial relevance of the 4-(difluoromethoxy)phenyl moiety.

Bioisosteric Replacement in Lead Optimization

The difluoromethoxy group provides a powerful tool for bioisosteric replacement during the lead optimization phase of drug discovery.

Caption: Bioisosteric relationship of the difluoromethoxy group.

By using building blocks like 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime, researchers can systematically replace hydroxyl, thiol, or methoxy groups in a lead compound to improve its drug-like properties without drastically altering its core structure and binding interactions.

Safety, Handling, and Storage

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a valuable and commercially available building block for chemical synthesis and drug discovery. Its strategic importance is derived from the unique properties of the difluoromethoxy group, which serves as a powerful tool for enhancing metabolic stability and fine-tuning the physicochemical properties of therapeutic candidates. The straightforward synthetic access from vanillin precursors and its close structural relationship to intermediates for approved drugs like Roflumilast highlight its utility for researchers aiming to leverage the benefits of fluorination in their programs. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.

References

-

J&K Scientific. 4-(Difluoromethyl)-3-methoxybenzaldehyde. [Link]

-

Georganics. 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE Safety Data Sheet. [Link]

- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. 4-Difluoromethoxy-3-methoxy-benzaldehyde oxime | CAS 733796-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. echemi.com [echemi.com]

- 8. georganics.sk [georganics.sk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Expanding Therapeutic Landscape of Novel Oximes: A Technical Guide for Drug Development Professionals

Abstract

For decades, the therapeutic application of oximes has been predominantly confined to their role as reactivators of acetylcholinesterase (AChE) in the treatment of organophosphate poisoning. However, a growing body of evidence reveals a far broader and more nuanced therapeutic potential for this versatile chemical scaffold. This technical guide provides an in-depth exploration of novel oximes, moving beyond their classical application to elucidate their emerging roles in oncology, neurodegenerative diseases, and inflammatory disorders. We will delve into the rational design and synthesis of new oxime-based compounds, provide detailed experimental protocols for their evaluation, and discuss the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the untapped potential of novel oximes in modern therapeutics.

Introduction: Re-evaluating the Oxime Scaffold

An oxime is an organic compound belonging to the imine class, with the general formula R¹R²C=NOH. The unique chemical properties of the oxime functional group, including its nucleophilicity and ability to participate in hydrogen bonding, underpin its diverse biological activities.[1][2] While the paradigm of oxime therapeutics has been historically dominated by pyridinium aldoximes for AChE reactivation, recent advancements in medicinal chemistry have unveiled a new generation of oximes with a wide array of pharmacological effects.[3][4] These novel compounds are being investigated for their potent anti-inflammatory, anticancer, anti-arthritis, and anti-stroke activities, often exhibiting efficacy comparable to standard drugs.[1][4] This guide will provide a comprehensive overview of these exciting developments, with a focus on the practical aspects of research and development.

The Classical Role: Acetylcholinesterase Reactivation

The primary and most well-established therapeutic use of oximes is as antidotes for poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[5][6] OPs exert their toxicity by irreversibly inhibiting AChE, a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[5] This inhibition leads to an accumulation of acetylcholine and a subsequent cholinergic crisis, which can be fatal.[5]

Mechanism of AChE Reactivation

Oximes function as potent nucleophiles that can displace the organophosphate group from the serine residue in the active site of the inhibited AChE, thereby restoring the enzyme's function.[6] The reactivation process is a chemical reaction where the oxime's negatively charged oxygen atom attacks the phosphorus atom of the OP moiety, forming a transient intermediate that subsequently breaks down to release the active enzyme and an oxim-phosphonate conjugate.

Below is a conceptual workflow illustrating the process of OP poisoning and oxime-mediated reactivation of AChE.

Caption: Workflow of AChE inhibition by organophosphates and subsequent reactivation by oximes.

Limitations of Current Oximes and the Need for Novelty

Despite their life-saving potential, currently approved oximes like pralidoxime (2-PAM) have significant limitations. A major drawback is their poor ability to cross the blood-brain barrier (BBB), rendering them ineffective at reactivating AChE in the central nervous system (CNS).[1][7][8] This is a critical issue as central AChE inhibition contributes significantly to the morbidity and mortality of OP poisoning.[1] Furthermore, the efficacy of current oximes is highly dependent on the specific type of organophosphate, with some OP-AChE complexes being resistant to reactivation.[6] These limitations have spurred the development of novel oximes with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis of Novel Oximes: A Practical Approach

The synthesis of novel oximes is a cornerstone of advancing their therapeutic applications. Here, we present a representative protocol for the synthesis of a promising class of brain-penetrating oximes: phenoxyalkyl pyridinium oximes.[2][8] Additionally, we include a protocol for the synthesis of tryptanthrin-6-oxime, a JNK inhibitor with demonstrated anti-inflammatory properties.[5][9]

Detailed Experimental Protocol: Synthesis of a Novel Phenoxyalkyl Pyridinium Oxime

This protocol is a generalized procedure based on reported syntheses of substituted phenoxyalkyl pyridinium oximes.[2][8]

Objective: To synthesize a novel phenoxyalkyl pyridinium oxime designed for improved BBB penetration.

Materials:

-

4-Acetylpyridine

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Substituted phenoxyalkyl bromide

-

Anhydrous pyridine

-

p-Toluenesulfonyl chloride

-

Potassium metal

-

Anhydrous ethanol

-

Drierite (anhydrous calcium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Synthesis of 4-Acetylpyridine Oxime:

-

Dissolve hydroxylamine hydrochloride (0.36 mol) in 50 mL of water.

-

Add this solution to 70 mL of 20% aqueous sodium hydroxide in an Erlenmeyer flask with magnetic stirring.

-

Add 4-acetylpyridine (0.30 mol) to the stirred solution. A precipitate will form rapidly.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Collect the precipitate by suction filtration and wash with 500 mL of cold water.

-

Recrystallize the product from a suitable solvent to obtain the pure E-isomer of 4-acetylpyridine oxime.[10]

-

-

Synthesis of 4-Acetylpyridine Oxime Tosylate:

-

Add the pure E-oxime (0.20 mol) and p-toluenesulfonyl chloride (0.22 mol) to 100 mL of anhydrous pyridine in a round-bottomed flask.

-

Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

-

Add 500 mL of ice water with continued stirring. A voluminous white precipitate will form.

-

Collect the precipitate by suction filtration, wash with cold water, and dry under reduced pressure over Drierite to obtain the pure tosylate.[10]

-

-

Alkylation to Form the Phenoxyalkyl Pyridinium Oxime:

-

To a suspension of the oxime tosylate (1.0 mmol) and sodium carbonate (1.2 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add a solution of the desired substituted phenoxyalkyl bromide (1.5 mmol) in DMSO (5 mL) dropwise.

-

Stir the mixture overnight at room temperature.

-

Pour the reaction mixture into 200 mL of water.

-

Collect the resulting precipitate by filtration and recrystallize from ethanol to yield the final phenoxyalkyl pyridinium oxime.[9]

-

Causality behind Experimental Choices: The tosylation of the oxime in step 2 is a critical activation step, converting the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution (alkylation) in step 3. The use of a polar aprotic solvent like DMSO in the alkylation step facilitates the SN2 reaction.

Detailed Experimental Protocol: Synthesis of Tryptanthrin-6-Oxime

Objective: To synthesize tryptanthrin-6-oxime, a known JNK inhibitor.

Materials:

-

Tryptanthrin

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

Step-by-Step Methodology:

-

A mixture of tryptanthrin (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in pyridine (10 mL) is refluxed for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to give tryptanthrin-6-oxime.[11]

In Vitro Evaluation of Novel Oximes

A robust in vitro evaluation is essential to characterize the therapeutic potential of newly synthesized oximes. This section provides detailed protocols for assessing AChE reactivation and for measuring the induction of oxidative stress.

Protocol: In Vitro AChE Reactivation using the Ellman's Assay

The Ellman's assay is a simple, rapid, and widely used colorimetric method to determine AChE activity.[12][13][14][15]

Objective: To quantify the ability of a novel oxime to reactivate OP-inhibited AChE.

Materials:

-

Acetylcholinesterase (AChE) source (e.g., purified eel AChE or rat brain homogenate)

-

Organophosphate inhibitor (e.g., paraoxon)

-

Novel oxime compound

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATChI)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in PBS.

-

Prepare stock solutions of the OP inhibitor and the novel oxime in a suitable solvent (e.g., ethanol or DMSO) and then dilute in PBS.

-

Prepare a 0.4 mg/mL solution of DTNB in PBS.

-

Prepare a 1 mM solution of ATChI in PBS.

-

-

AChE Inhibition:

-

In a 96-well microplate, add 70 µL of the AChE solution, 80 µL of the DTNB solution, and 20 µL of PBS.

-

Add 10 µL of the OP inhibitor solution to the wells to achieve approximately 95% inhibition of AChE. Incubate for 10 minutes at room temperature.[12]

-

For the control (uninhibited AChE), add 10 µL of PBS instead of the inhibitor.

-

-

AChE Reactivation:

-

To the inhibited AChE wells, add 20 µL of the novel oxime solution at various concentrations. Incubate for 30 minutes at room temperature.[7]

-

For the inhibited control, add 20 µL of PBS.

-

-

Measurement of AChE Activity:

-

Initiate the enzymatic reaction by adding 20 µL of the ATChI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader at different time points (e.g., 0, 15, 30, and 60 minutes).[7]

-

-

Calculation of Reactivation Percentage:

-

Calculate the rate of change in absorbance for each well.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate of reactivated sample - Rate of inhibited control) / (Rate of uninhibited control - Rate of inhibited control)] x 100

-

Self-Validating System: The inclusion of both uninhibited and inhibited controls in every assay plate allows for the normalization of the data and ensures the validity of the calculated reactivation percentages.

Protocol: Assessment of Oxidative Stress in HepG2 Cells

Some oximes have been shown to induce oxidative stress, which is an important consideration in their toxicological evaluation.[8][16][17][18][19]

Objective: To measure the generation of reactive oxygen species (ROS) in human hepatoma (HepG2) cells treated with a novel oxime.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

-

Tert-butyl hydroperoxide (TBHP) as a positive control

-

PBS

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment with Oxime:

-

Prepare different concentrations of the novel oxime in cell culture medium.

-

Remove the old medium from the cells and add the oxime-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the oxime).

-

For a positive control, treat cells with a known ROS inducer like TBHP.

-

Incubate the cells for a desired period (e.g., 1, 4, or 24 hours).[17]

-

-

ROS Measurement:

-

After the incubation period, remove the treatment medium and wash the cells twice with warm PBS.

-

Load the cells with 100 µL of H2DCFDA solution (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.[20]

-

Remove the H2DCFDA solution and wash the cells again with PBS.

-

Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

-

-

Data Analysis:

-

Subtract the background fluorescence of non-treated cells from all other values.

-

Express the results as a percentage of the control or as relative fluorescence units.

-

In Vivo Evaluation of Novel Oximes

In vivo studies are crucial for determining the therapeutic efficacy and safety of novel oximes in a whole-organism context.

Protocol: In Vivo Efficacy of AChE Reactivators in a Rat Model of OP Poisoning

Objective: To evaluate the protective effect of a novel oxime against OP-induced toxicity in rats.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Materials:

-

Organophosphate (e.g., sarin surrogate, NIMP)[2]

-

Atropine sulfate

-

Novel oxime compound

-

Saline solution

-

Anesthesia (if required for specific procedures)

-

Equipment for subcutaneous and intramuscular injections

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into different treatment groups (e.g., vehicle control, OP only, OP + atropine, OP + atropine + novel oxime).

-

-

Induction of OP Poisoning:

-

Antidotal Treatment:

-

Monitoring and Data Collection:

-

Monitor the animals for toxic signs, seizure activity, and mortality for a specified period (e.g., 24 hours).[2]

-

At the end of the observation period, euthanize the surviving animals.

-

Collect blood and tissue samples (e.g., brain, diaphragm) for the determination of AChE activity using the Ellman's assay as described in the in vitro section.[13][21]

-

Causality behind Experimental Choices: The co-administration of atropine is standard in OP poisoning treatment as it counteracts the muscarinic effects of acetylcholine accumulation, while the oxime specifically targets the reactivation of AChE. The timing of the antidote administration relative to the OP exposure is critical for assessing the therapeutic window of the novel oxime.

Protocol: Assessing Neuroprotective Effects in an Animal Model of Alzheimer's Disease

Objective: To evaluate the potential of a novel oxime to mitigate neurodegeneration in a rodent model of Alzheimer's disease.

Animals:

-

Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or a chemically-induced model (e.g., streptozotocin-induced).[12]

Materials:

-

Novel oxime compound

-

Vehicle for administration

-

Equipment for oral gavage or intraperitoneal injection

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Reagents for immunohistochemistry (e.g., antibodies against Aβ and phosphorylated tau)

-

Microscope for imaging

Step-by-Step Methodology:

-

Chronic Treatment:

-

Administer the novel oxime or vehicle to the animals daily for a prolonged period (e.g., several months), starting before or after the onset of pathology, depending on the study design.

-

-

Behavioral Assessment:

-

Conduct behavioral tests, such as the Morris water maze, to assess cognitive function (learning and memory) at different time points during the treatment period.

-

-

Histopathological Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.[18]

-

Collect the brains and process them for immunohistochemical analysis.[18]

-

Stain brain sections for markers of Alzheimer's pathology, such as amyloid-beta plaques and hyperphosphorylated tau tangles.

-

Quantify the pathological markers using stereological methods.[18]

-

Beyond AChE Reactivation: The Emerging Therapeutic Frontiers of Oximes

Novel oximes are increasingly being recognized for their therapeutic potential in a range of diseases beyond OP poisoning, primarily due to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3][22]

Oximes in Oncology and Inflammation: Targeting Kinase Signaling Pathways

Many oxime derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[1][3][22]

Key Kinase Targets of Novel Oximes:

-

c-Jun N-terminal Kinases (JNKs): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[5][9][10][23][24][25][26][27][28] Tryptanthrin oxime and its derivatives have been shown to be effective JNK inhibitors.[4][5][9][24]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[22]

-

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is involved in multiple cellular processes, including inflammation and cell survival.[22]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is a key target in inflammatory and autoimmune diseases.[22]

The following diagram illustrates the central role of the JNK signaling pathway, a key target of some therapeutic oximes.

Caption: The JNK signaling pathway and its inhibition by tryptanthrin oxime.

Quantitative Data on Oxime Efficacy

The following tables summarize key quantitative data on the efficacy of various oximes as AChE reactivators and as JNK inhibitors.

Table 1: In Vitro Reactivation of OP-Inhibited Acetylcholinesterase by Various Oximes

| Oxime | Organophosphate | Reactivation (%) | Concentration | Source |

| Trimedoxime | VX | 85.3 | 10⁻³ M | [25] |

| Trimedoxime | Sarin (GB) | 54 | 10⁻³ M | [25] |

| Trimedoxime | Paraoxon (POX) | 46 | 10⁻³ M | [25] |

| Obidoxime | Tabun (GA) | >80 | 100 µM | [29] |

| K203 | Tabun (GA) | 48 | 100 µM | [29] |

| K074 | Tabun (GA) | 25 | 10 µM | [29] |

Table 2: In Vitro Anti-inflammatory Activity of Tryptanthrin Oxime Derivatives as JNK Inhibitors

| Compound | JNK1 Binding (Kd, nM) | JNK2 Binding (Kd, nM) | JNK3 Binding (Kd, nM) | IL-6 Production IC₅₀ (µM) | NF-κB/AP-1 Activity IC₅₀ (µM) | Source |

| Tryptanthrin-6-oxime (TRYP-Ox) | 1100 | 3300 | 880 | 3.2 | 3.8 | [4][5] |

| Compound 1j | 340 | 490 | 180 | 1.7 | 0.8 | [24] |

Table 3: In Vivo Efficacy of Novel Oximes in a Rat Model of NIMP (Sarin Surrogate) Poisoning

| Treatment | 24-hour Survival (%) | Source |

| 2-PAM | 35 | [2] |

| Novel Oxime 15 | 55 | [2] |

| Novel Oxime 20 | 70 | [2] |

| Novel Oxime 55 | 25 | [2] |

Clinical Landscape of Oxime Therapeutics

While the clinical use of oximes for OP poisoning has a long history, the translation of novel oximes into clinical practice for other indications is still in its early stages. Systematic reviews of clinical trials for pralidoxime in OP poisoning have yielded mixed results, highlighting the need for well-designed studies with appropriate dosing regimens.[3][22][23][30]

A notable example of an oxime investigated for a different indication is Olesoxime , a cholesterol-like oxime that has been in clinical trials for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA). Although the trials did not meet their primary endpoints, the investigation of olesoxime represents a significant step towards expanding the therapeutic applications of oximes beyond their traditional role.

Conclusion and Future Directions

The field of oxime therapeutics is undergoing a significant transformation. While their role as AChE reactivators remains critical, the discovery of their potent activities as kinase inhibitors and modulators of other key cellular pathways has opened up a vast and exciting landscape for drug discovery and development. The rational design of novel oximes with improved properties, such as enhanced BBB penetration and target selectivity, holds immense promise for the treatment of a wide range of diseases, from cancer and inflammation to neurodegenerative disorders. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the full therapeutic potential of this remarkable class of compounds.

References

- Buckley, N. A., Eddleston, M., & Szinicz, L. (2005). Oximes for acute organophosphate pesticide poisoning.

- Buckley, N. A., Eddleston, M., Li, Y., Bevan, M., & Robertson, J. (2022). No evidence that oximes are a useful treatment for organophosphate pesticide poisoning.

- Eddleston, M., & Chowdhury, F. R. (2016). Oximes in acute organophosphate pesticide poisoning: a systematic review of clinical trials. QJM: An International Journal of Medicine, 109(1), 17-25.

- Khlebnikov, A. I., Schepetkin, I. A., Frei, C. R., Kirpotina, L. N., & Quinn, M. T. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Frontiers in Pharmacology, 13, 958687.

- Kirpotina, L. N., Schepetkin, I. A., Khlebnikov, A. I., & Quinn, M. T. (2020). Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. Molecules, 25(12), 2825.

- Lorke, D. E., & Petroianu, G. A. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in Pharmacology, 10, 563.

- Musilek, K., Holas, O., & Kuca, K. (2007). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 8(12), 1237-1259.

- Plotnikov, M. B., Khlebnikov, A. I., Schepetkin, I. A., & Quinn, M. T. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(11), 3125.

- Schepetkin, I. A., Khlebnikov, A. I., Kirpotina, L. N., & Quinn, M. T. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Frontiers in Pharmacology, 13, 958687.

- da Silva, A. F., da Cunha, E. F. F., Ramalho, T. C., & de Alencastro, R. B. (2020). Understanding the Interaction Modes and Reactivity of Trimedoxime toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects. Molecules, 25(17), 3998.

- Lv, X., Wang, Z., & Li, J. (2019). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 162, 405-417.

- Shih, T. M., Rowland, T. C., & McDonough, J. H. (2009). Evaluation of nine oximes on in vivo reactivation of blood, brain, and tissue cholinesterase activity inhibited by organophosphorus nerve agents at lethal dose. Toxicology and Applied Pharmacology, 239(3), 285-294.

-

Boster Biological Technology. (n.d.). SAPK/JNK Signaling Cascades Pathway. Retrieved from [Link]

-

OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

- Sharma, A., & Kumar, V. (2021). Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway. The Korean Journal of Physiology & Pharmacology, 25(4), 331-340.

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]